molecular formula C6H3Br2Cl B1583115 Benzene, 1,2-dibromo-4-chloro- CAS No. 60956-24-3

Benzene, 1,2-dibromo-4-chloro-

Cat. No. B1583115
CAS RN: 60956-24-3
M. Wt: 270.35 g/mol
InChI Key: MTMKNVKLWIJHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1,2-dibromo-4-chloro-” is a polyhalo substituted benzene . It has a molecular weight of 270.349 .


Synthesis Analysis

The synthesis of polyhalo substituted benzenes like “Benzene, 1,2-dibromo-4-chloro-” often involves electrophilic aromatic substitution reactions . For instance, a bromination or chlorination reaction can be used to introduce the bromine or chlorine substituents . The presence of electron-withdrawing groups can enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,2-dibromo-4-chloro-” consists of a benzene ring with two bromine atoms and one chlorine atom attached . The exact positions of these substituents on the benzene ring can be determined using techniques like IR and Raman spectral data .


Chemical Reactions Analysis

“Benzene, 1,2-dibromo-4-chloro-” can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts . Nucleophilic substitution reactions involving aromatic rings are also possible .


Physical And Chemical Properties Analysis

“Benzene, 1,2-dibromo-4-chloro-” has a density of 2.0±0.1 g/cm3 . Its boiling point is 255.3±20.0 °C at 760 mmHg, and it has an enthalpy of vaporization of 47.3±3.0 kJ/mol .

Scientific Research Applications

Application 1: Synthesis of Polysubstituted Benzenes

  • Summary of the Application : Polysubstituted benzenes, such as 1,2-dibromo-4-chlorobenzene, are used in the synthesis of complex organic molecules. The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .
  • Methods of Application : The synthesis involves multiple steps, including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . The order in which these reactions are carried out is often critical to the success of the overall scheme .
  • Results or Outcomes : The result is a polysubstituted benzene, which can be used as an intermediate in further reactions .

Application 2: Gas Chromatography and Liquid Chromatography Analysis

  • Summary of the Application : 1-Bromo-2-chlorobenzene is used in Gas Chromatography and Liquid Chromatography analysis . It is also used as an intermediate in pharmaceutical and synthetic chemistry .
  • Methods of Application : In chromatography, the compound is used as a standard or a solvent. The compound’s unique properties allow it to separate, identify, and quantify each component in a mixture .
  • Results or Outcomes : The use of 1-Bromo-2-chlorobenzene in chromatography allows for accurate analysis of complex mixtures .

Application 3: Preparation of Arylpiperidines and Aryltetrahydropyridines

  • Summary of the Application : Compounds like 2-Bromochlorobenzene are used as intermediates in the preparation of arylpiperidines and aryltetrahydropyridines . These compounds act as 5-HT2C agonists, which are often used in the treatment of central nervous system disorders .
  • Methods of Application : The specific methods of application would depend on the exact synthesis route chosen, but it would involve various organic reactions to incorporate the aryl group into the piperidine or tetrahydropyridine structure .
  • Results or Outcomes : The result is the production of arylpiperidines and aryltetrahydropyridines, which can be used in the development of pharmaceuticals .

Application 4: Synthesis of 1,2,3-Triazoles

  • Summary of the Application : 1-Bromo-4-chlorobenzene is used in the synthesis of 1,2,3-triazoles . Triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms .
  • Methods of Application : The synthesis involves metathesis reactions with halides . The specific procedures would depend on the exact synthesis route chosen .
  • Results or Outcomes : The result is the production of 1,2,3-triazoles, which have various applications in medicinal chemistry and material science .

Application 5: Synthesis of Arylpiperidines and Aryltetrahydropyridines

  • Summary of the Application : Compounds like 2-Bromochlorobenzene are used as intermediates in the preparation of arylpiperidines and aryltetrahydropyridines . These compounds act as 5-HT2C agonists, which are often used in the treatment of central nervous system disorders .
  • Methods of Application : The specific methods of application would depend on the exact synthesis route chosen, but it would involve various organic reactions to incorporate the aryl group into the piperidine or tetrahydropyridine structure .
  • Results or Outcomes : The result is the production of arylpiperidines and aryltetrahydropyridines, which can be used in the development of pharmaceuticals .

Application 6: Synthesis of 1,2,3-Triazoles

  • Summary of the Application : 1-Bromo-4-chlorobenzene is used in the synthesis of 1,2,3-triazoles . Triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms .
  • Methods of Application : The synthesis involves metathesis reactions with halides . The specific procedures would depend on the exact synthesis route chosen .
  • Results or Outcomes : The result is the production of 1,2,3-triazoles, which have various applications in medicinal chemistry and material science .

Safety And Hazards

“Benzene, 1,2-dibromo-4-chloro-” may cause burns of eyes, skin, and mucous membranes . It’s recommended to use only outdoors or in a well-ventilated area and to wear protective equipment when handling .

Future Directions

The future directions for “Benzene, 1,2-dibromo-4-chloro-” could involve further exploration of its reactivity and potential applications. For instance, its ability to undergo Suzuki–Miyaura cross-coupling reactions could be leveraged in the synthesis of complex organic molecules . Additionally, understanding the directing effects of substituents on the benzene ring could aid in the planning of syntheses of substituted aromatic compounds .

properties

IUPAC Name

1,2-dibromo-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMKNVKLWIJHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209783
Record name Benzene, 1,2-dibromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2-dibromo-4-chloro-

CAS RN

60956-24-3
Record name Benzene, 1,2-dibromo-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dibromo-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,2-dibromo-4-chloro-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,2-dibromo-4-chloro-
Reactant of Route 3
Benzene, 1,2-dibromo-4-chloro-
Reactant of Route 4
Reactant of Route 4
Benzene, 1,2-dibromo-4-chloro-
Reactant of Route 5
Reactant of Route 5
Benzene, 1,2-dibromo-4-chloro-
Reactant of Route 6
Reactant of Route 6
Benzene, 1,2-dibromo-4-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.